N-(2,5-dimethoxyphenyl)-4-(pentanoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-4-(pentanoylamino)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 2,5-dimethoxyphenyl group and a pentanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-(pentanoylamino)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with pentanoyl chloride in the presence of a base such as triethylamine. This reaction forms 4-(pentanoylamino)benzoic acid.
Substitution with 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced through a coupling reaction with 2,5-dimethoxyaniline. This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-4-(pentanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-4-(pentanoylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2,5-dimethoxyphenyl)-4-(pentanoylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H24N2O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(pentanoylamino)benzamide |
InChI |
InChI=1S/C20H24N2O4/c1-4-5-6-19(23)21-15-9-7-14(8-10-15)20(24)22-17-13-16(25-2)11-12-18(17)26-3/h7-13H,4-6H2,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
LEHCSPWLONJUHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.